molecular formula C26H22N4O2S B2545795 N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536703-64-7

N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2545795
CAS No.: 536703-64-7
M. Wt: 454.55
InChI Key: SYUYNNMFBPNQTN-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core, a thioacetamide linker, and a 2,5-dimethylphenyl substituent.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S/c1-16-12-13-17(2)21(14-16)27-22(31)15-33-26-29-23-19-10-6-7-11-20(19)28-24(23)25(32)30(26)18-8-4-3-5-9-18/h3-14,28H,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUYNNMFBPNQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound with potential pharmacological applications. Its structural features suggest it may interact with various biological targets, leading to significant therapeutic effects. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H22N4O2S
  • Molecular Weight : 454.55 g/mol
  • IUPAC Name : N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial properties. The following sections detail its activity against various pathogens and the underlying mechanisms.

Antimicrobial Activity

Research indicates that compounds with pyrimidine and indole derivatives often exhibit significant antimicrobial properties. The specific compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Candida albicans , which is notable given the increasing resistance to conventional antifungal agents.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Membrane Disruption : It can potentially disrupt microbial membranes, leading to leakage of cellular contents and cell death.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, inhibiting replication and transcription processes.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound.

Case Study 1: Antibacterial Properties

In a study by Menozzi et al., a pyrimidine derivative was synthesized and screened for antibacterial activity against Staphylococcus aureus. The compound demonstrated an MIC value of 66 µM, showcasing significant antibacterial potential due to structural similarities with the target compound .

Case Study 2: Antifungal Activity

A novel series of pyrimidine derivatives were reported by Chikhalia et al., where one compound exhibited higher antifungal activity than standard treatments against Candida albicans. This highlights the potential for developing effective antifungal agents based on similar structures .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Modifications

The compound shares a conserved pyrimido[5,4-b]indole scaffold with several analogs, but its substituents differentiate it from others in the class. Key comparisons include:

Compound Name Molecular Formula Key Substituents Biological Relevance
N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide C₂₈H₂₄N₄O₂S 2,5-dimethylphenyl, phenyl, thioacetamide Presumed TLR4 ligand (inferred from analogs)
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (42) C₂₆H₂₇N₅O₂S Cyclohexyl, 5-methyl, phenyl Selective TLR4 ligand with moderate binding affinity
N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)acetamide C₂₉H₂₆N₄O₃S 2,3-dimethylphenyl, 4-ethoxyphenyl Enhanced lipophilicity (LogP: 5.2) due to ethoxy group
2-((3-Methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-trifluoromethoxyphenyl)acetamide C₂₁H₁₆F₃N₄O₃S 3-methyl, 4-trifluoromethoxyphenyl Improved metabolic stability owing to trifluoromethoxy group

Structure-Activity Relationship (SAR) Insights

  • Phenyl Substituents: The phenyl group at the 3-position of the pyrimidoindole core is conserved across analogs, suggesting its role in TLR4 binding .
  • Thioacetamide Linker : The thioether-acetamide moiety is critical for solubility and membrane permeability. Modifications here (e.g., cyclohexyl vs. dimethylphenyl) influence logP values and bioavailability .
  • Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., trifluoromethoxy in ) exhibit improved metabolic stability, whereas ethoxy groups () increase lipophilicity.

Physicochemical Properties

Calculated properties from analogs suggest:

  • LogP : The target compound’s logP is estimated to be ~4.8–5.5, comparable to its dimethylphenyl and ethoxyphenyl analogs .
  • Molecular Weight : At 480.6 g/mol, it falls within the acceptable range for small-molecule drug candidates but may require optimization for CNS penetration.

Research Findings and Implications

While the target compound lacks direct experimental data, studies on its analogs highlight the importance of:

Substituent Positioning : 2,5-dimethylphenyl may reduce off-target interactions compared to bulkier groups like cyclohexyl .

Synthetic Flexibility : Microwave-assisted synthesis (used for Compound 32 in ) could be adapted for scalable production of the target compound.

TLR4 Selectivity : Analogs with smaller aromatic substituents show higher selectivity over TLR2, suggesting similar behavior for the target compound .

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